

Osbond acid metabolism in mammalian cells

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An in-depth analysis of **Osbond acid** metabolism reveals its crucial position within the broader context of omega-6 polyunsaturated fatty acid (PUFA) biochemistry. This guide provides a detailed overview of its synthesis, regulation, and functional implications, alongside methodologies for its study, tailored for researchers and drug development professionals.

Introduction to Osbond Acid

Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid.[1] It is characterized by a 22-carbon chain with five cis double bonds (denoted as 22:5n-6).[2] While it is a minor component of total unsaturated fatty acids in human serum, typically ranging from 0.1% to 1%, its metabolic pathway is intricately linked with that of other critical PUFAs, including arachidonic acid.[3] **Osbond acid** is considered a product of linoleic acid metabolism and is found in various cellular locations, including membranes and the extracellular space.[2] Its biological roles, while still under active investigation, are implicated in cellular signaling, gene expression, and inflammation.[1][4]

Biosynthesis of Osbond Acid in Mammalian Cells

The synthesis of **Osbond acid** is a multi-step enzymatic process that occurs across different cellular compartments, primarily the endoplasmic reticulum and peroxisomes. The pathway originates with the essential fatty acid, linoleic acid, and proceeds through the well-known precursor, arachidonic acid.[1][5]

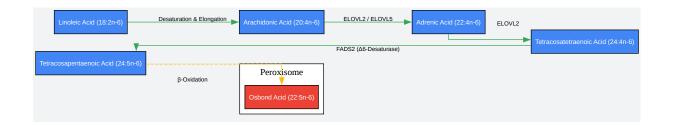
The key steps are:



- Conversion of Linoleic Acid to Arachidonic Acid: The dietary essential fatty acid Linoleic Acid (18:2n-6) is converted to Arachidonic Acid (20:4n-6) through a series of desaturation and elongation reactions.
- Elongation to Adrenic Acid: Arachidonic acid is elongated by two carbons in the endoplasmic reticulum to form Adrenic Acid (22:4n-6). This reaction is catalyzed by fatty acid elongase 2 (ELOVL2) or elongase 5 (ELOVL5).[1]
- Further Elongation: Adrenic acid undergoes another elongation step, also mediated by ELOVL2, to produce Tetracosatetraenoic Acid (24:4n-6).[1]
- Desaturation: The enzyme Δ6-desaturase (FADS2) introduces a fifth double bond into Tetracosatetraenoic Acid, yielding Tetracosapentaenoic Acid (24:5n-6).[1]
- Peroxisomal Chain Shortening: The final step involves the transport of Tetracosapentaenoic Acid to peroxisomes, where it undergoes one cycle of β-oxidation to remove two carbons, producing the final 22-carbon Osbond Acid (22:5n-6).[1]

Some literature also describes a more direct pathway where Adrenic Acid (docosatetraenoic acid) is converted to **Osbond acid** by a $\Delta 4$ -desaturase.[1][6] However, the pathway involving a C24 intermediate and peroxisomal shortening is a well-documented mechanism for the synthesis of very-long-chain PUFAs.

Biosynthesis Pathway Diagram



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Biosynthesis of **Osbond Acid** from Linoleic Acid.

Quantitative Data

Quantitative analysis is fundamental to understanding the dynamics of **Osbond acid** metabolism. The following tables summarize key data points available in the current literature.

Table 1: Enzymatic Steps in Osbond Acid Biosynthesis

from Arachidonic Acid

Step	Enzyme(s)	Substrate	Product	Cellular Location
1	ELOVL2 / ELOVL5	Arachidonic acid (20:4n-6)	Adrenic acid (22:4n-6)	Endoplasmic Reticulum
2	ELOVL2	Adrenic acid (22:4n-6)	Tetracosatetraen oic acid (24:4n-6)	Endoplasmic Reticulum
3	Δ6-Desaturase (FADS2)	Tetracosatetraen oic acid (24:4n-6)	Tetracosapentae noic acid (24:5n- 6)	Endoplasmic Reticulum
4	Acyl-CoA oxidase, Bifunctional enzyme	Tetracosapentae noic acid (24:5n- 6)	Osbond acid (22:5n-6)	Peroxisomes

Source: Adapted

from

Smolecule[1]

Table 2: Concentration of Osbond Acid in Human Serum

Analyte	Matrix	Concentration Range	Notes
Osbond Acid	Human Serum	0.1% - 1.0%	Percentage of total serum unsaturated fatty acids.[3]



Experimental Protocols

Studying **Osbond acid** metabolism requires a combination of lipidomic analysis, enzymatic assays, and cell culture techniques. Below are representative protocols for key experimental procedures.

Protocol 1: Quantification of Osbond Acid in Mammalian Cells by GC-MS

This protocol outlines the general workflow for extracting and quantifying **Osbond acid** and other fatty acids from a cell pellet using Gas Chromatography-Mass Spectrometry (GC-MS).

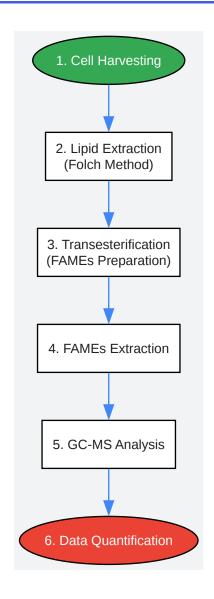
Objective: To determine the concentration of **Osbond acid** in cultured mammalian cells.

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Methanol containing 0.01% butylated hydroxytoluene (BHT)
- Chloroform
- 0.9% NaCl solution
- Internal standard (e.g., C17:0 or C23:0 fatty acid)
- BF3-Methanol (14%) or Methanolic HCl
- Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Workflow Diagram:





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Workflow for Fatty Acid Analysis by GC-MS.

Methodology:

- Cell Harvesting:
 - Aspirate culture medium and wash cells twice with ice-cold PBS.
 - Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet. Store at -80°C until extraction.
- Lipid Extraction (Folch Method):



- Resuspend the cell pellet in 1 mL of methanol containing BHT and the internal standard.
- Add 2 mL of chloroform and vortex vigorously for 2 minutes.
- Add 0.8 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
- Carefully collect the lower organic phase (containing lipids) into a new glass tube.
- Transesterification to Fatty Acid Methyl Esters (FAMEs):
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add 1 mL of 14% BF₃-Methanol to the dried lipid film.
 - Seal the tube and heat at 100°C for 30 minutes.
 - Allow the tube to cool to room temperature.
- FAMEs Extraction:
 - Add 1 mL of water and 2 mL of hexane to the tube.
 - Vortex thoroughly and centrifuge to separate phases.
 - Collect the upper hexane layer containing the FAMEs.
 - Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.
 - Evaporate the hexane to the desired final volume for injection.
- GC-MS Analysis:
 - Inject the FAMEs sample into the GC-MS.
 - Use a temperature program that effectively separates the C22:5 FAME isomer from other fatty acids.



- Identify the Osbond acid methyl ester peak based on its retention time relative to standards and its characteristic mass spectrum.
- Data Quantification:
 - Calculate the area of the Osbond acid peak and the internal standard peak.
 - Quantify the amount of Osbond acid by comparing its peak area ratio to the internal standard against a calibration curve generated with a pure Osbond acid standard.

Protocol 2: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Objective: To measure the activity of ELOVL2 or ELOVL5 in converting Arachidonic Acid-CoA to Adrenic Acid-CoA.

Materials:

- Microsomal fraction isolated from cells or tissues expressing the ELOVL of interest.
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Arachidonyl-CoA (substrate).
- [14C]-Malonyl-CoA (radiolabeled co-substrate).
- NADPH.
- Bovine Serum Albumin (BSA), fatty acid-free.
- Reaction termination solution (e.g., 2.5 M KOH).
- Acidification solution (e.g., 6 M HCl).
- · Hexane for extraction.



· Scintillation cocktail and counter.

Methodology:

- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH,
 BSA, and Arachidonyl-CoA.
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction:
 - Start the reaction by adding the microsomal protein fraction and [14C]-Malonyl-CoA.
 - Incubate at 37°C for a defined period (e.g., 20-30 minutes).
- · Terminate and Saponify:
 - Stop the reaction by adding the KOH solution.
 - Heat the mixture at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.
- Acidify and Extract:
 - Cool the samples and acidify with HCI.
 - Extract the radiolabeled fatty acids by adding hexane, vortexing, and centrifuging.
- Quantify Radioactivity:
 - Transfer an aliquot of the hexane layer into a scintillation vial.
 - Evaporate the hexane, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
- Calculate Activity:



 Enzyme activity is calculated based on the amount of [14C] incorporated into the hexanesoluble fraction per unit time per milligram of microsomal protein. Controls lacking the acyl-CoA substrate or microsomal protein are run in parallel to determine background levels.

Regulation and Function

The metabolism of **Osbond acid** is tightly regulated. A key factor is the competition between omega-6 and omega-3 PUFAs for the same set of desaturase and elongase enzymes.[1] High dietary intake of omega-3 fatty acids can suppress **Osbond acid** synthesis by diverting these enzymes toward the omega-3 pathway.[1]

Functionally, **Osbond acid**'s role is multifaceted. Elevated levels have been associated with nonalcoholic steatohepatitis (NASH), a condition that can precede hepatocellular carcinoma.[3] [4] Conversely, some studies suggest a link between maternal **Osbond acid** levels and improved cognitive outcomes in offspring.[1] As a precursor, it can be metabolized into eicosanoids, although the specific functions of these derivatives are an area of ongoing research.[1]

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